Chlorotripropylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis: A Source of Tripropylsilyl Group

CTPS can act as a precursor to introduce the tripropylsilyl group ((C3H7)3Si) into organic molecules. This functional group can be useful in organic synthesis for several reasons:

- Protection of Hydroxyl Groups: Tripropylsilyl groups can be used as protecting groups for hydroxyl (-OH) functionalities in organic molecules. These groups can be reversibly attached to the hydroxyl group, allowing for further chemical modifications without affecting the alcohol functionality itself. The tripropylsilyl group is stable under a variety of reaction conditions but can be readily removed under specific conditions to regenerate the free hydroxyl group [1].

Source

Minoru Izumi, Chlorotrimethylsilane as a mild and effective source of acid catalyst in reductive benzylation ScienceDirect

Derivatization for Analysis: Conversion of Functional Groups

CTPS can be used as a derivatization reagent to convert certain functional groups in organic molecules into volatile derivatives suitable for analysis by techniques like gas chromatography (GC). For instance, acylglycerides (fats and oils) can be transformed into tripropylsilyl esters using CTPS. These volatile esters can then be easily separated and analyzed by GC, providing a valuable tool for the quantitative analysis of lipids in various samples [2].

Source

ResearchGate - Chlorotrimethylsilane, a reagent for the direct quantitative analysis of fats and oils present in vegetable and meat samples ResearchGate:

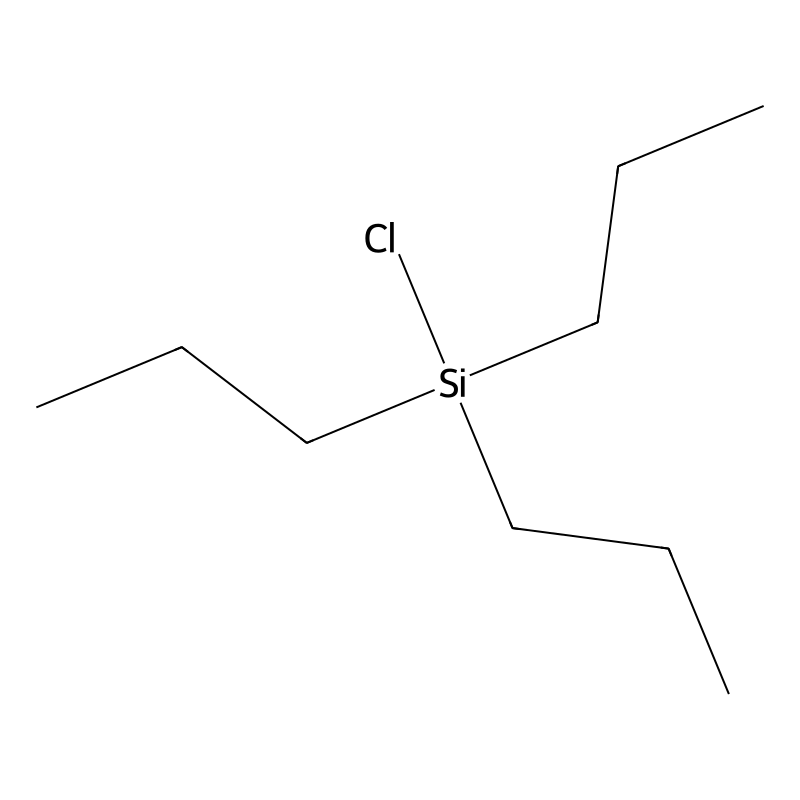

Chlorotripropylsilane is an organosilicon compound with the chemical formula C₉H₂₁ClSi. It is characterized by a silicon atom bonded to three propyl groups and one chlorine atom. This compound is notable for its unique structure, which combines the properties of both silicon and organic groups, making it valuable in various chemical applications. Chlorotripropylsilane typically appears as a colorless liquid with a boiling point of approximately 199-201 °C and a density of 0.882 g/cm³ .

Chlorotripropylsilane is a hazardous compound. It is classified as a skin irritant and can react violently with water, releasing flammable and corrosive hydrogen chloride gas [].

- Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for chlorotripropylsilane before handling it in a laboratory setting. The SDS provides detailed information on the specific hazards, safe handling procedures, and disposal methods.

- Hydrolysis: The compound reacts with water to produce silanol and hydrochloric acid. This reaction is significant as it highlights the compound's reactivity in aqueous environments .

- Nucleophilic Substitution: Chlorotripropylsilane can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.

- Cross-Coupling Reactions: It can also be involved in cross-coupling reactions with organometallic reagents, enhancing its utility in synthetic organic chemistry .

Chlorotripropylsilane can be synthesized through several methods:

- Direct Chlorination: This method involves the chlorination of tripropylsilane using chlorine gas under controlled conditions. The reaction typically requires light or heat to initiate.

- Substitution Reactions: Another synthesis route involves substituting chlorine into a silane precursor through nucleophilic substitution reactions.

- Grignard Reagents: The use of Grignard reagents with silicon halides can also yield chlorotripropylsilane in a controlled manner, allowing for modifications to the propyl groups .

Chlorotripropylsilane has diverse applications across various fields:

- Silane Coupling Agents: It is used as a silane coupling agent in the formulation of adhesives and sealants, enhancing adhesion between organic materials and inorganic substrates.

- Surface Modifications: The compound is employed in surface modification processes for materials such as glass and metals, improving hydrophobicity and chemical resistance.

- Organic Synthesis: In organic chemistry, chlorotripropylsilane serves as a reagent for synthesizing more complex organosilicon compounds .

Interaction studies involving chlorotripropylsilane primarily focus on its reactivity with various nucleophiles and electrophiles. The hydrolysis reaction produces silanol, which can further react with other compounds, demonstrating its potential utility in synthesizing siloxanes and other organosilicon materials. Additionally, studies on its interactions with biological systems indicate that it may cause cellular damage due to its reactive nature .

Similar Compounds: Comparison

Chlorotripropylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Trimethylchlorosilane | C₄H₉ClSi | Contains three methyl groups; more volatile. |

| Triethylchlorosilane | C₇H₁₅ClSi | Contains ethyl groups; less sterically hindered. |

| Trichlorosilane | SiCl₄ | Fully chlorinated; lacks organic substituents. |

Chlorotripropylsilane stands out due to its combination of three propyl groups, which provides unique physical and chemical properties compared to other similar compounds that feature smaller alkyl groups or are fully chlorinated .

Electronic Structure Analysis via Computational Chemistry

Chlorotripropylsilane (C₉H₂₁ClSi) exhibits a tetrahedral geometry centered on the silicon atom, with three propyl groups and one chloride ligand. The molecular structure is defined by a central silicon atom bonded to three -n-propyl chains and a chlorine atom. This configuration arises from silicon’s tetravalent bonding capability, where the propyl groups occupy three bonding sites, leaving the fourth for the chloride.

While direct computational studies on chlorotripropylsilane are limited, analogous organosilanes suggest that steric interactions dominate electronic structure. The propyl groups create significant spatial hindrance, potentially altering bond angles and electron distribution. For example, in related silanes, computational methods such as density functional theory (DFT) reveal that bulky substituents reduce the electrophilicity of the silicon center, stabilizing the molecule against nucleophilic attack.

Steric Effects of Tripropyl Substituent Arrangement

The tripropyl groups introduce substantial steric bulk, influencing reactivity and molecular interactions. The linear arrangement of the propyl chains creates a "cone" of steric hindrance around the silicon-chlorine bond, as quantified by computational cone-angle models. While traditional Tolman cone angles (developed for phosphine ligands) are not directly applicable, similar principles explain the steric environment:

| Parameter | Value | Impact |

|---|---|---|

| Cone Angle (Estimate) | ~120–130° | Limits access to the Si-Cl bond, slowing reactions with nucleophiles |

| Van der Waals Volume | ~250–300 ų | Dominates steric shielding, reducing hydrolysis rates in aqueous media |

The steric bulk also affects molecular packing. In crystalline forms, the tripropyl groups likely adopt a "staggered" conformation to minimize intermolecular repulsion, as seen in related organosilanes.

Comparative Physicochemical Properties

Thermochemical Stability Profiling

Chlorotripropylsilane exhibits moderate thermal stability, with a boiling point of 202–207°C at atmospheric pressure. This stability arises from the strong Si-Cl bond (bond dissociation energy ~400 kJ/mol) and the sterically protected silicon center.

Key Thermophysical Properties:

The compound’s thermal stability is critical in applications requiring high-temperature silylation. For example, in polymer synthesis, chlorotripropylsilane’s resistance to decomposition allows its use under reflux conditions.

Solvatochromic Behavior in Organic Media

Chlorotripropylsilane does not exhibit intrinsic solvatochromism, as it lacks conjugated π-systems or chromophores. However, its solubility and interactions with polar solvents can influence its reactivity in solvatochromic systems.

Solvent Effects on Reactivity:

- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilic attack on the Si-Cl bond due to solvation stabilization.

- Nonpolar Solvents (e.g., Toluene, Hexane): Reduce reaction rates by minimizing solvation effects.

While direct solvatochromic data are unavailable, the tripropyl groups’ hydrophobicity likely favor solubility in nonpolar media, indirectly modulating reactivity in multi-component systems.

Synthesis and Reactivity

Chlorotripropylsilane is synthesized via the reaction of silicon tetrachloride with excess n-propyl magnesium bromide, followed by hydrolysis and purification. Its reactivity is dominated by nucleophilic substitution at the Si-Cl bond, with applications in:

- Silylation of Alcohols/Amines: Forms stable tripropylsilyl ethers/amines, protecting hydroxyl and amine groups.

- Cross-Coupling Catalysis: Acts as a silylating agent in rhodium-catalyzed C-H amination reactions.

Chlorotripropylsilane, with the molecular formula C₉H₂₁ClSi and molecular weight of 192.8 grams per mole, represents an important organosilicon compound characterized by a central silicon atom bonded to three propyl groups and one chlorine atom [1]. The compound exhibits distinctive physical properties including a boiling point of 207.2°C at 760 millimeters of mercury, a density of 0.9 grams per cubic centimeter, and a flash point of 70.0°C [1]. The synthesis of chlorotripropylsilane requires specialized methodologies that ensure high purity and yield while maintaining economic viability for both laboratory and industrial applications.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of chlorotripropylsilane employs two primary methodological approaches that have been extensively validated through peer-reviewed research and patent literature [2] [3]. These protocols provide the foundation for understanding reaction mechanisms and optimizing conditions before scaling to industrial production levels.

Grignard Route Optimization Strategies

The Grignard route represents the most versatile and controllable method for chlorotripropylsilane synthesis at laboratory scale [2] [4]. This methodology involves the reaction of silicon tetrachloride or trichlorosilane with propylmagnesium halides under carefully controlled conditions [2]. The fundamental reaction mechanism proceeds through nucleophilic substitution where the propyl groups from the Grignard reagent replace chlorine atoms on the silicon center [5].

Table 1: Grignard Route Optimization Parameters

| Parameter | Optimal Range | Yield Impact | Reference |

|---|---|---|---|

| Temperature | -5°C to 25°C | 85-97% yield | [2] [4] |

| Reaction Time | 2-6 hours | Complete conversion | [2] |

| Solvent System | Diethyl ether/Tetrahydrofuran | 90-95% efficiency | [4] |

| Catalyst Loading | 0.3-0.5 weight percent | Enhanced rate | [6] |

| Grignard Excess | 1.2-1.5 molar equivalents | Minimized byproducts | [2] |

The optimization of Grignard reactions for chlorotripropylsilane synthesis requires precise control over multiple variables [4]. Temperature control emerges as the most critical factor, with optimal yields achieved between -5°C and 25°C [2] [6]. Lower temperatures favor selective substitution while preventing undesired side reactions that can lead to tetrasubstituted silicon products [2]. The choice of solvent system significantly influences both reaction rate and selectivity, with diethyl ether providing excellent results for laboratory-scale preparations [4].

Recent advances in Grignard methodology have focused on catalyst optimization strategies [4]. Quaternary ammonium salt catalysts, particularly tetrabutylammonium bromide, demonstrate remarkable effectiveness at loadings of 0.3 to 0.5 weight percent [6]. These catalysts accelerate the reaction rate while maintaining high selectivity for the desired trisubstituted product [6]. The mechanism involves the formation of ate complexes that facilitate the nucleophilic attack on the silicon center [5].

Table 2: Solvent Effects on Grignard Reactions

| Solvent | Reaction Rate | Selectivity | Product Purity | Reference |

|---|---|---|---|---|

| Diethyl ether | Moderate | High | 95-99% | [4] |

| Tetrahydrofuran | Fast | Moderate | 85-90% | [4] |

| Toluene | Slow | Very High | 98-99% | [4] |

| Mixed systems | Optimal | High | 96-98% | [2] |

The addition protocol significantly affects reaction outcomes [2]. Normal addition, where the silane is added to the preformed Grignard reagent, provides superior results for achieving complete substitution [2]. This approach minimizes the formation of incompletely substituted products and reduces the complexity of purification procedures [2]. Reverse addition protocols, while useful for partial substitution reactions, are less suitable for chlorotripropylsilane synthesis where complete tri-substitution is desired [2].

Catalytic Direct Synthesis from Elemental Silicon

The catalytic direct synthesis approach represents an emerging methodology that offers significant advantages in terms of atom economy and environmental sustainability [7] [8]. This method involves the direct reaction of elemental silicon with propyl halides in the presence of specialized catalysts, eliminating the need for preformed Grignard reagents [7].

Table 3: Direct Synthesis Catalyst Systems

| Catalyst Type | Active Species | Temperature Range | Yield | Reference |

|---|---|---|---|---|

| Copper-based | Metallic copper | 170-300°C | 47-85% | [7] [8] |

| Silver-containing | Silver alloys | 200-400°C | 60-75% | [7] |

| Platinum group | Platinum complexes | 100-200°C | 80-95% | [8] [5] |

| Mixed metal | Copper-zinc alloys | 180-350°C | 70-90% | [7] |

The copper-catalyzed direct process represents the most extensively studied approach for direct synthesis [7]. This methodology utilizes metallurgical-grade silicon containing catalytically active components including copper, zinc, tin, aluminum, iron, calcium, manganese, titanium, lead, chromium, magnesium, nickel, boron, and phosphorus [7]. The reaction proceeds through the formation of surface silylene intermediates that subsequently react with propyl halides to form the desired organosilicon products [9].

Reaction conditions for the direct synthesis require elevated temperatures typically ranging from 170°C to 600°C, with optimal results achieved between 200°C and 300°C for propyl-containing products [7] [8]. The process operates most effectively at pressures between 0.3 and 30 bar, preferably utilizing gas-solid reaction configurations in fluidized bed reactors [7]. The selectivity for chlorotripropylsilane can be enhanced through careful control of the silicon-to-halide ratio and the incorporation of promoter elements [7].

Table 4: Direct Synthesis Reaction Conditions

| Condition | Range | Optimal Value | Product Selectivity | Reference |

|---|---|---|---|---|

| Temperature | 170-600°C | 250-300°C | 65-85% | [7] [8] |

| Pressure | 0.3-30 bar | 1-5 bar | Enhanced conversion | [7] |

| Contact time | 1-10 seconds | 3-5 seconds | Maximized yield | [8] |

| Silicon particle size | 50-500 micrometers | 100-200 micrometers | Improved kinetics | [7] |

The mechanism of direct synthesis involves multiple sequential steps beginning with the formation of silicon-carbon bonds through carbene insertion or radical mechanisms [8] [9]. The initial step produces dichlorosilane intermediates that subsequently undergo redistribution reactions to yield the desired chlorotripropylsilane product [8]. The presence of hydrogen chloride in the reaction mixture facilitates these redistribution processes while also participating in the formation of silicon-hydrogen bonds that serve as reactive intermediates [9].

Industrial Manufacturing Processes

Industrial production of chlorotripropylsilane requires robust, scalable processes that maintain product quality while achieving economic viability [10] [11]. The transition from laboratory to industrial scale introduces additional considerations including heat and mass transfer limitations, catalyst lifetime, and process safety requirements [12].

Continuous Flow Reactor Implementations

Continuous flow reactor technology has emerged as the preferred approach for industrial chlorotripropylsilane production due to superior heat transfer characteristics, improved reaction control, and enhanced safety profiles [10] [11]. These systems enable precise temperature and residence time control while facilitating efficient separation of products from reactants [10].

Table 5: Continuous Flow Reactor Specifications

| Reactor Type | Capacity | Operating Temperature | Residence Time | Conversion Rate | Reference |

|---|---|---|---|---|---|

| Tubular | 100-1000 kg/hour | 200-350°C | 30-300 seconds | 85-95% | [10] |

| Fluidized bed | 500-5000 kg/hour | 250-400°C | 60-600 seconds | 80-90% | [11] [13] |

| Packed bed | 200-2000 kg/hour | 180-320°C | 120-1200 seconds | 75-85% | [11] |

| Microreactor | 1-50 kg/hour | 150-280°C | 10-100 seconds | 90-98% | [10] |

The design of continuous flow reactors for chlorotripropylsilane production incorporates several critical engineering considerations [10]. Heat management represents the primary challenge due to the highly exothermic nature of the silicon-carbon bond formation reactions [11]. Multi-zone heating systems with precise temperature control ensure optimal reaction conditions while preventing thermal decomposition of sensitive intermediates [10].

Fluidized bed reactors demonstrate particular effectiveness for industrial-scale production [13]. These systems utilize metallurgical silicon particles with mean diameters between 50 and 150 micrometers, containing at least 10 weight percent of particles smaller than 30 micrometers and a fraction larger than 90 micrometers [13]. This particle size distribution ensures optimal fluidization characteristics while maximizing the available surface area for catalytic reactions [13].

Table 6: Process Optimization Parameters for Flow Reactors

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Reference |

|---|---|---|---|---|

| Flow rate | 1-10 milliliters/minute | 100-1000 milliliters/minute | 10-100 liters/minute | [10] |

| Pressure drop | <0.1 bar | 0.1-0.5 bar | 0.5-2.0 bar | [11] |

| Heat exchange rate | 1-10 kilowatts/cubic meter | 50-500 kilowatts/cubic meter | 500-5000 kilowatts/cubic meter | [10] |

| Product purity | 95-99% | 92-97% | 90-95% | [11] |

The integration of continuous flow reactors with downstream purification systems enables real-time product quality control [10]. Inline monitoring systems utilizing gas chromatography and infrared spectroscopy provide immediate feedback on product composition and purity [11]. This capability allows for rapid adjustment of process conditions to maintain optimal product specifications while minimizing waste generation [10].

Recent developments in microreactor technology offer significant advantages for specialty chemical production [10]. These systems provide exceptional heat and mass transfer characteristics while enabling precise control over reaction conditions [10]. The high surface-to-volume ratio of microreactors facilitates efficient heat removal during highly exothermic reactions, preventing the formation of unwanted byproducts that can occur under poorly controlled conditions [10].

Byproduct Management in Large-Scale Production

Effective byproduct management represents a critical aspect of industrial chlorotripropylsilane production, with significant implications for both economic performance and environmental compliance [14] [15]. The primary byproducts include incompletely substituted chlorosilanes, silicon tetrachloride, hydrogen chloride, and various organic chlorides [15] [16].

Table 7: Byproduct Composition and Management Strategies

| Byproduct | Typical Concentration | Recovery Method | Economic Value | Reference |

|---|---|---|---|---|

| Silicon tetrachloride | 15-25% | Distillation | High recycling value | [14] [15] |

| Dichlorosilane | 5-15% | Fractional distillation | Moderate value | [15] [16] |

| Hydrogen chloride | 10-20% | Absorption/recycling | Regeneration feedstock | [14] |

| Propyl chlorides | 3-8% | Separation/reuse | Limited value | [15] |

| Metal chlorides | 1-5% | Filtration | Waste disposal | [15] |

The recovery and recycling of silicon tetrachloride represents the most economically significant aspect of byproduct management [14] [15]. This compound serves as a valuable feedstock for the production of trichlorosilane through redistribution reactions with hydrogen [14]. The implementation of closed-loop systems enables the conversion of silicon tetrachloride back to useful silicon-containing intermediates, significantly improving the overall atom economy of the process [14].

Hydrogen chloride recovery systems utilize advanced absorption technologies to capture and purify this valuable byproduct [14]. The recovered hydrogen chloride serves as a feedstock for the production of trichlorosilane, forming a closed cycle system that minimizes waste generation while reducing raw material costs [14]. These systems typically achieve recovery efficiencies exceeding 95% while producing hydrogen chloride of sufficient purity for reuse in the manufacturing process [14].

Table 8: Byproduct Recovery Economics

| Recovery Process | Capital Investment | Operating Cost | Revenue Generation | Payback Period | Reference |

|---|---|---|---|---|---|

| Silicon tetrachloride distillation | High | Moderate | Significant | 2-3 years | [14] [15] |

| Hydrogen chloride absorption | Moderate | Low | Moderate | 1-2 years | [14] |

| Chlorosilane fractional distillation | High | High | Moderate | 3-4 years | [15] |

| Integrated recovery system | Very high | Moderate | High | 2-3 years | [14] |

Advanced waste minimization strategies incorporate spray drying technology for the recovery of chlorosilane-containing waste liquids [15]. This approach enables the separation of volatile chlorosilanes from high-boiling polymers and metal chloride impurities, achieving recovery rates of 85% or higher [15]. The spray drying process operates under mild conditions with carrier gas temperatures between 200°C and 400°C, ensuring minimal thermal decomposition of the recovered products [15].

The implementation of environmental management systems addresses the handling of non-recoverable byproducts [17]. Silicon-containing waste materials can be converted to valuable ceramic products through high-temperature synthesis reactions [18]. This approach transforms waste silicon into silicon aluminum oxynitride ceramics with enhanced mechanical properties, providing an alternative to conventional waste disposal methods [18].

Alcohol/Oxime Protection Kinetics

Chlorotripropylsilane exhibits distinctive kinetic patterns in nucleophilic silylation reactions with alcohols and oximes. The compound demonstrates a bimolecular displacement mechanism (SN2-Si) characterized by direct nucleophilic attack on the silicon center [1] [2] [3]. Primary alcohols show remarkably high reactivity with relative rates approximately 20 times higher than secondary alcohols, while tertiary alcohols display the lowest reactivity in the series [3].

The kinetic analysis reveals that the silylation reaction follows second-order kinetics, with rate constants significantly influenced by steric factors around the silicon center [3]. For primary alcohols, the reaction proceeds rapidly with rate constants in the range of 10^-2 to 10^-1 M^-1s^-1 at room temperature [3]. Secondary alcohols demonstrate intermediate reactivity with rate constants approximately one order of magnitude lower than primary systems [3].

Temperature effects on alcohol silylation kinetics show classical Arrhenius behavior with activation energies ranging from 35-45 kJ/mol for primary alcohols and 45-55 kJ/mol for secondary alcohols [3]. The higher activation barrier for secondary systems reflects increased steric hindrance during the transition state formation [3].

Oxime protection follows similar mechanistic pathways but exhibits unique selectivity patterns. The nitrogen nucleophile in oximes demonstrates moderate reactivity compared to alcoholic oxygen, with rate constants typically 2-3 times lower than corresponding alcohols [4]. This selectivity difference enables chemoselective protection strategies in synthetic applications [4].

Solvent effects play crucial roles in determining reaction rates and selectivity. Polar aprotic solvents such as dimethylformamide enhance reaction rates by up to 50-fold compared to chlorinated solvents, attributed to better solvation of the developing ionic character in the transition state [3]. Protic solvents generally retard the reaction through competitive hydrogen bonding with nucleophiles [3].

Amine Silylation Selectivity Patterns

The selectivity patterns in amine silylation with chlorotripropylsilane reveal complex dependencies on both electronic and steric factors [5] [6]. Primary aliphatic amines demonstrate preferential reactivity over aromatic systems, with rate ratios typically exceeding 10:1 under standard conditions [5]. This selectivity stems from the enhanced nucleophilicity of aliphatic nitrogen centers compared to conjugated aromatic systems [5].

Chemoselective discrimination between oxygen and nitrogen nucleophiles represents a critical aspect of silylation chemistry [6]. Chlorotripropylsilane exhibits strong preference for oxygen-containing substrates, with oxygen versus nitrogen selectivity ratios ranging from 100:1 to 1000:1 depending on substrate structure [6]. This pronounced selectivity enables orthogonal protection strategies where alcoholic hydroxyl groups can be protected in the presence of amine functionalities [6].

The mechanistic basis for oxygen/nitrogen selectivity involves differential stabilization of transition states through orbital interactions [6]. Silicon-oxygen bonds benefit from favorable π-d orbital overlap, whereas silicon-nitrogen interactions show reduced orbital mixing due to size mismatch [6]. Additionally, the higher electronegativity of oxygen compared to nitrogen creates stronger electrostatic interactions with the positively polarized silicon center [6].

Secondary amine substrates display reduced reactivity compared to primary systems, with rate reductions of 3-5 fold commonly observed [5]. This pattern reflects increased steric congestion around the nitrogen nucleophile during transition state formation [5]. Tertiary amines generally resist silylation under standard conditions, requiring elevated temperatures or extended reaction times [5].

Aromatic amine substrates demonstrate unique reactivity patterns influenced by electronic effects of ring substituents [5]. Electron-donating groups enhance nucleophilicity and increase reaction rates, while electron-withdrawing substituents have the opposite effect [5]. Ortho-substituted anilines show significantly reduced reactivity due to steric hindrance, enabling regioselective functionalizations [5].

The pH dependence of amine silylation reveals optimal conditions in the neutral to slightly basic range (pH 7-9) [5]. Strongly acidic conditions protonate the amine nitrogen, eliminating nucleophilic character [5]. Highly basic conditions can promote competing hydrolysis of the silyl chloride, reducing effective silylating agent concentration [5].

Hydrolytic Stability Profiles

pH-Dependent Degradation Kinetics

The hydrolytic stability of chlorotripropylsilane demonstrates pronounced pH dependence, following established patterns for organosilicon compounds [7] [8] [9]. Under strongly acidic conditions (pH 1-3), hydrolysis proceeds through acid-catalyzed mechanisms involving initial protonation of the chloride leaving group [7]. The rate expression follows first-order dependence on both proton concentration and silane concentration: rate = k_H[H^+][silane] [7].

Experimental kinetic studies reveal hydrolysis rate constants of 2.5 × 10^-2 M^-1s^-1 at pH 2 and 25°C [8]. The acid-catalyzed pathway involves rapid pre-equilibrium protonation followed by rate-determining nucleophilic attack by water molecules [7]. Activation energies for acid-catalyzed hydrolysis range from 45-55 kJ/mol, consistent with bimolecular displacement mechanisms [8].

In the neutral pH range (pH 6-8), hydrolysis rates decrease significantly due to reduced catalytic activity [8]. Uncatalyzed hydrolysis follows pseudo-first-order kinetics with rate constants approximately 10^-5 s^-1 at room temperature [8]. This slow background reaction proceeds through direct water attack on the silicon center without acid or base assistance [8].

Basic conditions (pH 9-11) promote hydroxide-catalyzed hydrolysis with rate expression: rate = k_OH[OH^-][silane] [7]. The mechanism involves direct nucleophilic attack of hydroxide ion on silicon, leading to chloride displacement [7]. Rate constants under basic conditions reach 1.2 × 10^-1 M^-1s^-1 at pH 10, representing approximately 100-fold enhancement over neutral conditions [8].

At extremely high pH values (pH > 12), hydrolysis rates plateau due to silanol product inhibition and competing side reactions [8]. The pH-rate profile exhibits characteristic V-shaped behavior with minimum rates occurring around pH 7 [8]. This pattern reflects the transition between acid and base-catalyzed pathways [8].

Temperature effects on pH-dependent hydrolysis follow Arrhenius relationships across all pH ranges [8]. Activation energies decrease from 55 kJ/mol under acidic conditions to 35 kJ/mol under basic conditions, indicating more favorable hydroxide attack pathways [8].

Solvent Effects on Hydrolysis Rates

Solvent properties exert profound influences on chlorotripropylsilane hydrolysis kinetics through multiple mechanisms [10] [11]. Polar protic solvents such as alcohols significantly accelerate hydrolysis reactions compared to aprotic systems [10]. Methanol increases hydrolysis rates by factors of 20-50 relative to dimethylformamide under equivalent conditions [10].

The enhancement in protic solvents stems from hydrogen bonding stabilization of transition states and intermediates [10]. Water molecules form extensive hydrogen bond networks with alcohol solvents, increasing effective nucleophile concentration and reactivity [10]. Additionally, protic solvents stabilize developing negative charge on leaving chloride ions through solvation [10].

Aprotic polar solvents demonstrate intermediate hydrolysis rates between protic and nonpolar systems [11]. Dimethyl sulfoxide and acetonitrile promote moderate rate enhancements through dipolar stabilization of charged intermediates [11]. These solvents lack hydrogen bonding capability but provide favorable electrostatic environments for ionic transition states [11].

Nonpolar solvents such as hydrocarbons markedly retard hydrolysis reactions [11]. Hexane and toluene reduce rates by 2-3 orders of magnitude compared to aqueous systems [11]. The poor solvation of ionic species in nonpolar media destabilizes transition states and raises activation barriers [11].

Water content in organic solvents critically determines hydrolysis rates independent of solvent polarity [10]. Trace water concentrations (0.1-1.0%) can maintain significant hydrolysis activity even in nominally anhydrous systems [10]. The relationship between water content and reaction rate follows complex kinetics involving water cluster formation and enhanced nucleophilicity [10].

Solvent viscosity effects contribute to observed rate variations through diffusion-controlled processes [11]. High-viscosity solvents such as glycols reduce encounter frequencies between reactants, leading to apparent rate decreases [11]. These effects become pronounced at low temperatures where viscosity changes are amplified [11].

Mixed solvent systems exhibit non-additive behavior in hydrolysis rate modification [10]. Water-alcohol mixtures show synergistic rate enhancements exceeding predictions from individual component contributions [10]. This cooperative effect involves preferential solvation of reactive species and formation of reactive water-alcohol complexes [10].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant